1-(methoxyacetyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane
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Overview
Description
1-(methoxyacetyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane is a useful research compound. Its molecular formula is C19H24N2O5 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.16852187 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Methoxyflurane as an Anesthetic Agent
Methoxyflurane, a compound with methoxy groups and used as a volatile anesthetic, demonstrates the application of methoxy-containing compounds in clinical anesthesia. Its characteristic features suggest potential clinical utility, underlining the relevance of methoxy groups in enhancing the pharmacological profile of anesthetic agents (N. Andersen & E. Andersen, 1961).
Metabolism and Toxicology
Research into the metabolism and toxicology of compounds such as benzbromarone and environmental plasticizers like DINCH highlights the importance of understanding the metabolic pathways and potential toxicological impacts of chemically related substances. These studies can inform safety assessments and regulatory decisions, emphasizing the role of methoxy and benzofuran moieties in drug metabolism and environmental health (H. Maurer & P. Wollenberg, 1990); (Manori J. Silva et al., 2013).
Pharmacodynamics and Mechanisms of Action
The investigation into the pharmacodynamics and mechanisms of action of drugs like CGS 20625, a novel anxiolytic, provides insights into the therapeutic potential of compounds with specific structural features. Understanding how these compounds interact with biological targets, such as benzodiazepine receptors, is crucial for developing new medications with desired therapeutic effects (M. Williams et al., 1989).
Exposure and Biomonitoring Studies
Studies on the exposure to and biomonitoring of glycol ethers and their metabolites in humans provide valuable information on environmental and occupational health risks. Such research helps identify the pathways through which these compounds can affect human health and supports the development of strategies to minimize exposure (Hermann Fromme et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methoxy-1-[4-(6-methoxy-3-methyl-1-benzofuran-2-carbonyl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-13-15-6-5-14(25-3)11-16(15)26-18(13)19(23)21-8-4-7-20(9-10-21)17(22)12-24-2/h5-6,11H,4,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRUQCWTNUNONZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCCN(CC3)C(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.